molecular formula C27H23N3O5S2 B2803051 4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921567-88-6

4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2803051
CAS No.: 921567-88-6
M. Wt: 533.62
InChI Key: PGAVSJOROGRXMV-UHFFFAOYSA-N
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Description

4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C27H23N3O5S2 and its molecular weight is 533.62. The purity is usually 95%.
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Scientific Research Applications

Benzothiazoles and Benzamides in Scientific Research

Benzothiazoles and benzamides are two chemical families that share some similarity in structure or functional groups with the compound . They are widely explored in scientific research due to their diverse biological activities and potential therapeutic applications.

Benzothiazoles

Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This scaffold is of significant interest in medicinal chemistry due to its presence in compounds with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For example, benzothiazoles are investigated for their potential in treating Alzheimer's disease through amyloid imaging, highlighting their utility in neuroscience research (Nordberg, 2007).

Benzamides

Benzamides, characterized by a benzoyl group attached to an amide function, are another class of compounds with significant pharmacological interest. They are studied for their roles in gastro-intestinal diagnostics, antiemetic properties, and as modulators of central nervous system receptors (Pinder et al., 2012). The exploration of benzamides in drug development showcases the importance of this functional group in designing drugs with specific therapeutic targets.

Properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5S2/c1-3-30(20-9-5-4-6-10-20)37(32,33)21-14-12-18(13-15-21)26(31)29-27-28-22(17-36-27)24-16-19-8-7-11-23(34-2)25(19)35-24/h4-17H,3H2,1-2H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAVSJOROGRXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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